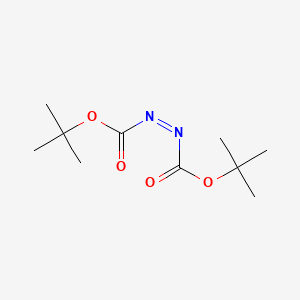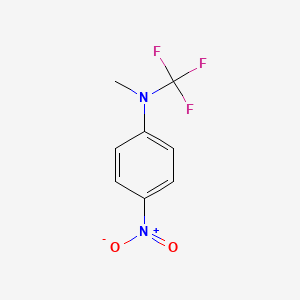![molecular formula C11H7ClN2 B12969436 8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)
8-Chloropyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a chlorine atom attached at the 8th position. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-Chloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the regioselective palladium-catalyzed monoamination of 4-chloropyrrolo[1,2-a]quinoxalines with 1,3-bis(aminopropyl)piperazine or methylamine using Xantphos as the ligand .
Chemical Reactions Analysis
8-Chloropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different substituted pyrroloquinoxalines.
Substitution: The chlorine atom at the 8th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include palladium catalysts, carboxylic acid derivatives, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include substituted pyrroloquinoxalines and quinoxaline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloropyrrolo[1,2-a]quinoxaline varies depending on its application. In the context of antifungal activity, the compound inhibits the drug efflux activity of Candida albicans transporters, thereby enhancing the efficacy of antifungal drugs . As an anticancer agent, it inhibits Akt kinase, leading to the downregulation of survival signals and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
8-Chloropyrrolo[1,2-a]quinoxaline can be compared with other pyrroloquinoxaline derivatives, such as:
Pyrrolo[1,2-a]quinoxaline: Lacks the chlorine atom at the 8th position, resulting in different reactivity and biological activity.
4-Chloropyrrolo[1,2-a]quinoxaline: Chlorine atom is positioned differently, affecting its chemical properties and applications.
Ferrocenic pyrrolo[1,2-a]quinoxaline derivatives: These compounds incorporate a ferrocene moiety, which imparts unique electrochemical properties and potential antimalarial activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
8-chloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H7ClN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H |
InChI Key |
RDROZPCRSUDKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
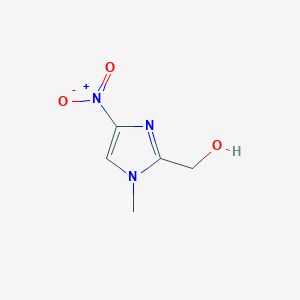
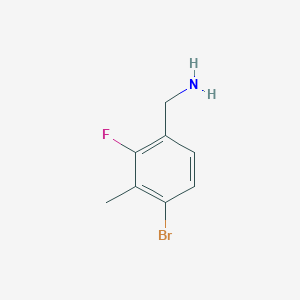
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
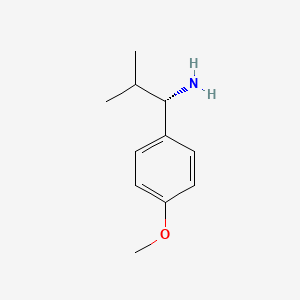
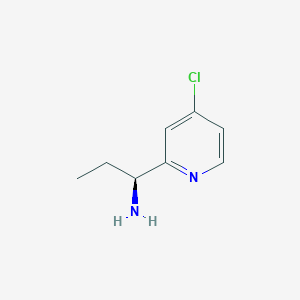
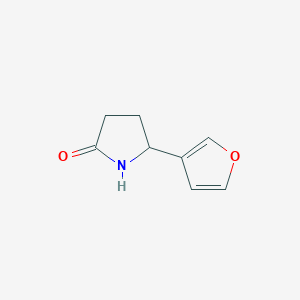
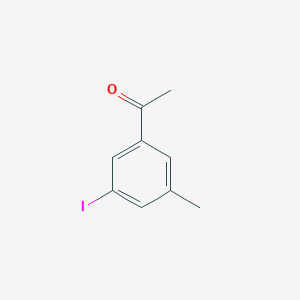
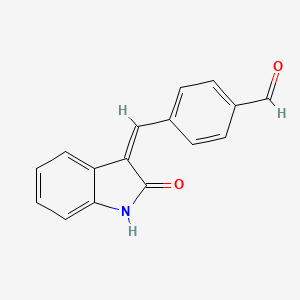
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)
